molecular formula C17H24N2O4 B7917394 4-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester

4-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7917394
M. Wt: 320.4 g/mol
InChI Key: NYUYHJLMARYDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with the molecular formula C₁₆H₂₂N₂O₄ and a molecular weight of 306.36 g/mol. This compound features a piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom, along with carboxymethyl and methylamino groups that contribute to its unique properties and potential applications in medicinal chemistry .

Chemical Structure and Properties

The structure of this compound includes several functional groups that enhance its biological activity:

  • Piperidine Ring : Affects the compound's pharmacological properties.
  • Carboxymethyl Group : Increases solubility and reactivity.
  • Benzyl Ester Group : Provides stability and can be hydrolyzed under acidic or basic conditions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Potential effectiveness against various bacterial strains.
  • Antitumor Activity : Preliminary studies suggest cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects : Possible applications in treating neurodegenerative diseases.

Interaction Studies

Preliminary studies have focused on the interaction of this compound with various biological targets. Notable findings include:

  • Binding affinity to certain receptors involved in pain modulation.
  • Potential inhibition of specific enzymes related to inflammatory pathways.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and potential biological activities of compounds similar to this compound:

Compound NameMolecular FormulaUnique Features
4-(Carboxymethyl-methyl-amino)-piperidineC₁₅H₂₁N₂O₂Lacks the benzyl ester group; simpler structure.
4-(Carboxymethyl-ethyl-amino)-methyl-piperidineC₁₈H₂₆N₂O₄Contains an ethyl group instead of methyl; potentially different bioactivity.
2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidineC₁₉H₂₆N₂O₄Cyclopropyl substitution may alter pharmacological properties significantly.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study :
    • Conducted against Gram-positive bacteria, results indicated significant inhibition zones compared to control groups.
    • Suggested mechanism involves disruption of bacterial cell wall synthesis.
  • Antitumor Activity :
    • In vitro studies on various cancer cell lines showed a dose-dependent reduction in cell viability.
    • Further research is needed to elucidate the underlying mechanisms.
  • Neuroprotective Effects :
    • Animal models demonstrated reduced neuroinflammation when treated with the compound, indicating potential for therapeutic use in neurodegenerative diseases.

Properties

IUPAC Name

2-[methyl-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-18(12-16(20)21)11-14-7-9-19(10-8-14)17(22)23-13-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUYHJLMARYDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.